Undec-10-ynylamine

Biosensing Click Chemistry Ganglioside Mimics

Undec-10-ynylamine (CAS 100631-04-5; synonym 10-undecyn-1-amine) is a C11 linear aliphatic amine bearing a terminal alkyne at the ω-position (molecular formula C₁₁H₂₁N, MW 167.29 g/mol). It belongs to the class of alkynyl primary amines used as bifunctional building blocks, wherein the amine terminus enables nucleophilic conjugation (amidation, reductive amination, urea formation) and the terminal alkyne permits copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or other click-type transformations [3.0.CO;2-5" target="_blank">1].

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
Cat. No. B15378994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndec-10-ynylamine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCCN
InChIInChI=1S/C11H21N/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-12H2
InChIKeyLXSQVQAGQRDFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undec-10-ynylamine Procurement Guide: Chemical Identity and Core Specifications


Undec-10-ynylamine (CAS 100631-04-5; synonym 10-undecyn-1-amine) is a C11 linear aliphatic amine bearing a terminal alkyne at the ω-position (molecular formula C₁₁H₂₁N, MW 167.29 g/mol) . It belongs to the class of alkynyl primary amines used as bifunctional building blocks, wherein the amine terminus enables nucleophilic conjugation (amidation, reductive amination, urea formation) and the terminal alkyne permits copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or other click-type transformations [1]. Commercially, it is offered at purities typically ranging from 95% to 98% (GC/HPLC) by specialty chemical suppliers, with the higher-purity (98%) grade recommended for applications requiring reproducible stoichiometry, such as activity-based probe synthesis or surface functionalization [2].

Why Undec-10-ynylamine Cannot Be Swapped with Shorter-Chain or Alkene Analogs


Replacing undec-10-ynylamine (C11, terminal alkyne) with a shorter-chain analog such as propargylamine (C3) or 5-hexyn-1-amine (C6) alters the spacer length between the amine anchor and the click-reactive alkyne group, which in turn affects steric accessibility of the alkyne in sterically crowded environments such as DNA minor grooves or protein active sites [1]. Substituting the terminal alkyne for a terminal alkene (undec-10-en-1-amine) removes CuAAC click reactivity entirely, restricting conjugation options to thiol-ene chemistry or traditional amide coupling [2]. Using saturated undecylamine eliminates bioorthogonal reactivity altogether. Conversely, employing dodec-11-yn-1-amine (C12) or dec-9-yn-1-amine (C10) modifies the hydrophobic chain length, which is known to influence self-assembled monolayer packing density, surface wettability, and lipid membrane partitioning in a chain-length-dependent manner [3]. These structural differences mandate compound-specific validation rather than class-level interchangeability.

Quantitative Product Differentiation Evidence: Undec-10-ynylamine vs. Closest Analogs


CuAAC-Reactive Alkyne vs. Inert Alkene: Click Chemistry Capability in Ganglioside Biosensing

In a comparative study of ganglioside GM3/GM2/GM1 mimics for biosensing, Pukin et al. synthesized three undec-10-yl glycoside analogues bearing terminal alkene (undec-10-enyl), terminal alkyne (undec-10-ynyl), and terminal azide (11-azidoundecyl) groups [1]. The undec-10-ynyl analogue uniquely enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to azide-bearing reporter molecules (fluorophores, biotin), a capability absent in the alkene analogue and orthogonal to the Staudinger ligation available to the azide analogue [1]. All three linkers preserved bioequivalence to natural gangliosides as confirmed by binding to Vibrio cholerae toxin and E. coli heat-labile enterotoxin [1].

Biosensing Click Chemistry Ganglioside Mimics

Undec-10-ynyl Carbamate Probe ARN14686: 200-Fold Selectivity for NAAA over Acid Ceramidase

The undec-10-ynyl-derived activity-based probe ARN14686 (undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl]carbamate) was designed by replacing the 4-cyclohexylbutyl group of the parent NAAA inhibitor ARN726 with an undec-10-ynyl chain to introduce a terminal alkyne click handle while preserving enzyme affinity [1]. ARN14686 inhibits human NAAA with IC₅₀ = 6 nM and rat NAAA with IC₅₀ = 13 nM, compared to rat acid ceramidase (a related cysteine amidase sharing 33–34% sequence identity with NAAA) with IC₅₀ ≈ 1,200 nM, yielding a selectivity ratio of approximately 200-fold for human NAAA over rat acid ceramidase [1].

Activity-Based Protein Profiling Enzyme Selectivity Inflammation

Chain Length Tuning: C11 vs. C10 and C12 Alkynylamines in Self-Assembled Monolayer Formation

Systematic studies on alkylamine self-assembly on solid substrates have established that chain length directly governs monolayer packing density and order. Benítez and Salmeron demonstrated that for linear primary alkylamines on mica, increasing chain length leads to progressively more ordered, densely packed monolayers due to enhanced van der Waals interactions, with a pronounced transition between C8 and C12 chain lengths [1]. Extending this class-level inference to terminal alkynylamines, undec-10-ynylamine (C11) occupies a specific position in the chain-length series between dec-9-yn-1-amine (C10) and dodec-11-yn-1-amine (C12), providing incrementally greater hydrophobic thickness (~1.4 nm estimated molecular length for C11 vs. ~1.3 nm for C10) while retaining better solubility in organic solvents compared to the longer C12 analog [1][2].

Surface Chemistry Self-Assembled Monolayers Chain Length Effect

Purity Differentiation: 98% vs. 95% Grades for Stoichiometry-Critical Applications

Commercially available undec-10-ynylamine is supplied at two predominant purity grades: 95% (GC) from multiple general chemical vendors and 98% (GC) from specialty suppliers such as Ambeed . In activity-based probe synthesis such as ARN14686, where the undec-10-ynyl moiety is coupled to a β-lactam scaffold at controlled stoichiometry, the 3% purity differential translates to a maximum of 5% vs. 2% unidentified impurities by mass [1]. For a typical probe synthesis at 50–100 mg scale, this corresponds to 2.5–5.0 mg of potential reactive contaminants that could generate side products requiring chromatographic removal [1].

Chemical Purity Procurement Specification Quality Control

High-Confidence Application Scenarios for Undec-10-ynylamine Based on Quantitative Evidence


Synthesis of Click Chemistry Activity-Based Probes (ABPP) for Cysteine Hydrolase Profiling

Use undec-10-ynylamine to construct activity-based protein profiling probes where the C11 terminal alkyne serves as a bioorthogonal click handle. The validated ARN14686 probe template confirms that this chain length preserves nanomolar enzyme inhibition (hNAAA IC₅₀ = 6 nM) while enabling CuAAC conjugation to azide-fluorophore or azide-biotin reporters [1]. This application is supported by direct experimental evidence of target engagement, in vivo probe delivery, and ex vivo fluorescence imaging in rodent tissues [1].

Ganglioside Mimic Microarray Fabrication for Toxin Binding and Autoantibody Detection

Employ undec-10-ynyl glycosides as microarray-immobilizable ganglioside mimics for biosensing applications. The terminal alkyne permits CuAAC-mediated covalent attachment to azide-functionalized surfaces, while preserving bioequivalence to natural gangliosides as confirmed by V. cholerae toxin and E. coli enterotoxin binding assays [2]. This approach has been validated for detecting anti-GM1 antibodies from Guillain-Barré syndrome patient sera [2].

Surface Functionalization via Alkyne-Terminated Self-Assembled Monolayers on Gold or Silicon Substrates

Use undec-10-ynylamine to generate alkyne-terminated monolayers on amine-reactive substrates for subsequent click chemistry patterning. The C11 chain length provides a monolayer thickness of approximately 1.4 nm, situating it between dec-9-yn-1-amine (C10, ~1.3 nm) and dodec-11-yn-1-amine (C12, ~1.5 nm), enabling fine-tuning of surface hydrophobicity and steric accessibility of the terminal alkyne [3]. The primary amine anchoring group is compatible with carboxylate-, epoxy-, and aldehyde-functionalized surfaces [3].

Polymer End-Group Functionalization and Post-Polymerization Click Modification

Incorporate undec-10-ynylamine as a chain-end or side-chain modifier in polymer chemistry where the combination of a C11 hydrophobic spacer and a terminal alkyne enables post-polymerization CuAAC functionalization with azide-bearing ligands, fluorophores, or crosslinkers [4]. The amine group allows coupling to activated ester, isocyanate, or epoxide polymer precursors, while the 11-carbon spacer provides sufficient distance from the polymer backbone to mitigate steric hindrance during subsequent click reactions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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